molecular formula C19H11Cl2N3O2S B3009077 5-({[(2,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 338404-78-7

5-({[(2,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No.: B3009077
CAS No.: 338404-78-7
M. Wt: 416.28
InChI Key: HDQMNBYDRHAEFT-SSDVNMTOSA-N
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Description

5-({[(2,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of a 2,4-dichlorobenzoyl group, an oxime moiety, and a phenyl group attached to the imidazo[2,1-b][1,3]thiazole core. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(2,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the imidazo[2,1-b][1,3]thiazole ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a suitable palladium catalyst.

    Oxime Formation: The oxime moiety is introduced by reacting the intermediate with hydroxylamine hydrochloride under acidic conditions.

    Attachment of the 2,4-Dichlorobenzoyl Group: The final step involves the esterification of the oxime intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-({[(2,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the oxime group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoyl Derivatives: Compounds with similar 2,4-dichlorobenzoyl groups but different core structures.

    Imidazo[2,1-b][1,3]thiazole Derivatives: Compounds with the same core structure but different substituents.

Uniqueness

5-({[(2,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity

Properties

IUPAC Name

[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2N3O2S/c20-13-6-7-14(15(21)10-13)18(25)26-22-11-16-17(12-4-2-1-3-5-12)23-19-24(16)8-9-27-19/h1-11H/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQMNBYDRHAEFT-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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